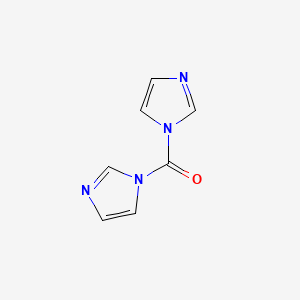
1,1'-Carbonyldiimidazole
Cat. No. B1668759
Key on ui cas rn:
530-62-1
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06465658B2
Procedure details


1200 g of chlorobenzene and 272.4 g of imidazole were introduced into a flask fitted with water separator. 320 g of 50% strength by weight sodium hydroxide solution were added dropwise. Water was separated out until the distillate no longer separated into two phases. After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene were removed by distillation, then 2 g of tributylhexadecylphosphonium bromide were added, and 202 g of phosgene were passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask. The precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene and dried at 60° C. under reduced pressure (50 mbar). 266 g of carbonyldiimidazole in the form of colorless crystals were obtained in a purity of 97.0%. This corresponded to a yield of 79.5% of theory.




Name
Yield
79.5%
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=CC=CC=1.[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[OH-:13].[Na+]>O>[C:12]([N:8]1[CH:2]=[CH:7][N:10]=[CH:9]1)([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)=[O:13] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1200 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
272.4 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Water was separated out until the distillate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
no longer separated into two phases
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2 g of tributylhexadecylphosphonium bromide were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were passed in at 80-85° C. over the course of one hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate then present was filtered off at 80° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 200 g of chlorobenzene at 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate which deposited was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with 200 g of dry chlorobenzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. under reduced pressure (50 mbar)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 266 g | |
| YIELD: PERCENTYIELD | 79.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
